5-Methyloctan-1-ol

Description

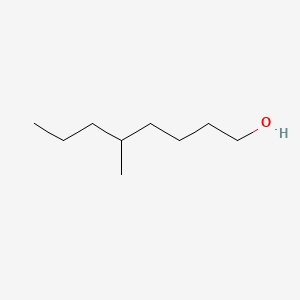

5-Methyloctan-1-ol (C₉H₂₀O) is a branched primary alcohol with a methyl group at the fifth carbon of an octanol backbone. Such compounds are often used in organic synthesis, fragrances, and surfactants due to their hydrophobic and amphiphilic characteristics. The branching at the fifth carbon likely reduces its melting point compared to linear isomers while retaining moderate solubility in organic solvents.

Properties

IUPAC Name |

5-methyloctan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-6-9(2)7-4-5-8-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCDFYUPZXVGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619484 | |

| Record name | 5-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38514-04-4 | |

| Record name | 5-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 5-Methyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 4-Methyl-1-pentene followed by hydrogenation. This process involves the addition of a formyl group (CHO) to the double bond of 4-Methyl-1-pentene using a catalyst such as rhodium or cobalt, followed by the reduction of the formyl group to a hydroxyl group.

Chemical Reactions Analysis

Types of Reactions: 5-Methyloctan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 5-Methyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 5-Methyloctane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-Methyloctyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed:

Oxidation: 5-Methyloctanoic acid.

Reduction: 5-Methyloctane.

Substitution: 5-Methyloctyl chloride.

Scientific Research Applications

Chemistry: 5-Methyloctan-1-ol is used as a solvent and intermediate in organic synthesis. It serves as a building block for the synthesis of various complex molecules.

Biology: In biological research, this compound is used as a reference compound for studying the metabolism of alcohols in living organisms.

Medicine: Although not widely used in medicine, this compound can be employed in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and plasticizers. It is also utilized as a solvent in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-Methyloctan-1-ol primarily involves its interaction with biological membranes and enzymes. The hydroxyl group (-OH) can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, the hydrophobic alkyl chain allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Structural Isomers: 6-Methyloctan-1-ol

6-Methyloctan-1-ol (C₉H₂₀O) is a positional isomer of 5-methyloctan-1-ol, differing only in the methyl group’s placement. Key inferred differences include:

- Boiling Point : Branching closer to the hydroxyl group (as in this compound) may slightly lower boiling points compared to isomers with distal branching (e.g., 6-methyloctan-1-ol) due to reduced intermolecular van der Waals interactions .

- Density and Solubility: Both isomers likely exhibit similar densities (~0.82–0.84 g/cm³) and solubility profiles in nonpolar solvents.

Table 1: Structural and Physical Properties of Octanol Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Branching Position | Boiling Point (°C)* | Density (g/cm³)* |

|---|---|---|---|---|---|

| This compound | C₉H₂₀O | 144.26 | 5 | ~215–220 | ~0.83 |

| 6-Methyloctan-1-ol | C₉H₂₀O | 144.26 | 6 | ~220–225 | ~0.84 |

| 1-Octanol (Linear) | C₈H₁₈O | 130.23 | N/A | 195 | 0.827 |

*Values for methyloctanols are estimated based on trends for branched alcohols .

Functional Group Variations: Amino-Substituted Alcohols

Compounds like 5-(Diethylamino)pentan-1-ol (C₉H₂₁NO) and 5-Aminopentan-1-ol (C₅H₁₃NO) share structural similarities but differ in functional groups:

- Reactivity: The amino group in 5-aminopentan-1-ol introduces polarity and basicity, enhancing water solubility and reactivity in acid-base reactions compared to non-functionalized this compound .

Table 2: Functional Group Impact on Properties

*Estimated based on functional group contributions.

Chain Length Variants: Shorter-Chain Alcohols

Compared to pentanol derivatives (e.g., 5-aminopentan-1-ol), this compound’s longer carbon chain increases hydrophobicity, making it more suitable for lipid-soluble applications. However, shorter-chain analogs generally have higher volatility and lower viscosities.

Biological Activity

5-Methyloctan-1-ol, a branched-chain saturated alcohol with the chemical formula CHO, has garnered attention due to its potential biological activities and applications in various fields, including food science, fragrance production, and environmental studies. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its branched structure, which influences its physical and chemical properties. The compound is primarily used in the fragrance industry and has been identified in various natural sources, including wine and certain plant extracts.

1. Antimicrobial Properties

Recent studies have indicated that various alcohols, including branched-chain alcohols like this compound, exhibit antimicrobial activities. For instance, research has shown that similar compounds possess significant antibacterial properties against a range of pathogens . The specific mechanisms of action often involve disrupting microbial cell membranes or interfering with metabolic processes.

2. Odorant Activity

This compound has been identified as a key odorant in several food products. Its low odor threshold makes it a significant contributor to the aroma profile of certain wines . The compound's detection by human olfactory receptors suggests a potential role in sensory perception and food quality assessment.

Study on Wine Aroma

A study conducted on Merlot wine identified this compound as a volatile compound contributing to the wine's aroma. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze the headspace of the wine samples, revealing the presence of this compound alongside other key aroma constituents . The findings underscore the importance of this compound in enhancing sensory attributes in fermented beverages.

Safety Assessment

A comprehensive safety assessment evaluated the effects of branched-chain saturated alcohols, including this compound. The study indicated low toxicity levels and minimal irritant potential when used in fragrance formulations. It was noted that while some irritation could occur upon direct exposure, the overall risk associated with typical usage levels was low .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.